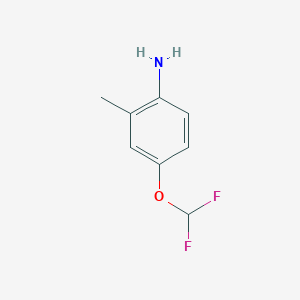

4-(Difluoromethoxy)-2-methylaniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(difluoromethoxy)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-5-4-6(12-8(9)10)2-3-7(5)11/h2-4,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSXSKMXVMWZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427099 | |

| Record name | 4-(difluoromethoxy)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39211-57-9 | |

| Record name | 4-(difluoromethoxy)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(difluoromethoxy)-2-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Significance in Contemporary Organic Synthesis

The utility of 4-(Difluoromethoxy)-2-methylaniline in modern organic synthesis is rooted in the strategic placement of its functional groups. The difluoromethoxy group (-OCF₂H) is a bioisostere of more common functionalities like methoxy (B1213986) or hydroxyl groups. Its introduction into a molecule can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. The presence of the amine and methyl groups on the aromatic ring further provides handles for a variety of chemical transformations.

The synthesis of this key intermediate can be inferred from methods used for structurally similar anilines. For instance, the preparation of the related 4-(difluoromethoxy)aniline (B1299965) often involves a multi-step process starting from 4-nitrophenol (B140041). This precursor is reacted with a difluoromethylating agent under basic conditions to introduce the difluoromethoxy group, followed by the reduction of the nitro group to an amine. google.com A similar strategy, likely starting from 2-methyl-4-nitrophenol, would yield this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉F₂NO |

| Molecular Weight | 173.16 g/mol |

| InChI Key | PHSXSKMXVMWZLK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)OC(F)F)N |

| Predicted XlogP | 2.2 |

Data sourced from PubChem nih.gov

Strategic Role As a Precursor in Complex Molecular Architecture

Established Synthetic Pathways to this compound

The synthesis of this compound typically involves a two-stage process: the introduction of the difluoromethoxy group onto a suitably substituted benzene (B151609) ring, followed by the formation of the aniline functionality.

Approaches Involving Directed Difluoromethylation of Precursors

A common strategy for synthesizing this compound begins with a precursor such as 2-methyl-4-nitrophenol. The phenolic hydroxyl group of this precursor is the site for the introduction of the difluoromethyl group.

One established method for this transformation is the reaction with chlorodifluoromethane (B1668795) (CHClF₂) in the presence of a base. This reaction proceeds via the formation of a phenoxide intermediate, which then undergoes nucleophilic attack on the difluorocarbene (:CF₂) generated from chlorodifluoromethane.

A similar approach has been detailed in a patent for the synthesis of the related compound, 4-(difluoromethoxy)aniline (B1299965), from 4-nitrophenol (B140041). Current time information in Bangalore, IN. In this process, 4-nitrophenol is first treated with sodium hydroxide (B78521) to form the sodium phenoxide, which then reacts with chlorodifluoromethane under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene. Current time information in Bangalore, IN. This methodology can be adapted for 2-methyl-4-nitrophenol.

More recent developments in difluoromethylation include the use of S-(difluoromethyl)sulfonium salts. These reagents serve as bench-stable difluorocarbene precursors and can efficiently difluoromethylate a wide range of phenols under mild conditions, typically in the presence of a base like lithium hydroxide.

Table 1: Comparison of Difluoromethylation Reagents for Phenols

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Chlorodifluoromethane (CHClF₂) | Basic conditions, elevated temperature and pressure | Readily available and inexpensive | Gaseous reagent, requires specialized equipment |

| S-(Difluoromethyl)sulfonium salt | Mild basic conditions, atmospheric pressure | Bench-stable solid, high yields, broad substrate scope | Higher cost compared to CHClF₂ |

| Bromo(difluoro)acetic acid (BrCF₂COOH) | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), elevated temperature | High yields | Can require careful control of reaction conditions |

| Phenylsulfonyl-difluoromethane (PhSO₂CF₂H) | Base, suitable for nucleophilic difluoromethylation | Effective for a range of substrates |

Amination Reactions in Aniline Core Formation

The second key step in the synthesis of this compound is the reduction of the nitro group of the intermediate, 4-(difluoromethoxy)-2-methyl-1-nitrobenzene, to an amine.

Catalytic hydrogenation is a widely employed and efficient method for this transformation. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. wku.edu The choice of solvent can vary, with methanol (B129727) or ethanol (B145695) being common options. This method is often clean and provides high yields of the desired aniline.

For instance, the synthesis of the analogous 4-methoxy-3-methylaniline (B90814) is achieved by the hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene using 10% Pd/C in methanol at room temperature under a hydrogen atmosphere, resulting in a quantitative yield. wku.edu A similar protocol can be effectively applied to the reduction of 4-(difluoromethoxy)-2-methyl-1-nitrobenzene.

Another method described in the patent for the synthesis of 4-(difluoromethoxy)aniline involves the use of ferric oxide and activated carbon as a co-catalyst system with hydrazine (B178648) and water as the reducing agents. Current time information in Bangalore, IN. This system was reported to give a high yield of the corresponding aniline. Current time information in Bangalore, IN.

Table 2: Common Reduction Methods for Aromatic Nitro Compounds

| Reagent/Catalyst System | Typical Conditions | Advantages | Disadvantages |

| H₂, Pd/C | Hydrogen gas, ambient or elevated pressure, alcoholic solvent | High efficiency and selectivity, clean reaction | Requires specialized hydrogenation equipment |

| Fe/HCl or Sn/HCl | Acidic aqueous solution | Inexpensive reagents | Generates stoichiometric amounts of metal waste |

| Hydrazine, Fe₂O₃/Activated Carbon | Elevated temperature | Avoids the use of high-pressure hydrogen | Hydrazine is toxic and requires careful handling |

| Sodium borohydride (B1222165) (NaBH₄), catalyst | Catalytic amount of NiCl₂ or CoCl₂ | Milder conditions than catalytic hydrogenation | Can have substrate compatibility issues |

Development of Novel and Efficient Synthetic Routes

Research in the field of fluorinated aniline synthesis is continuously evolving, with a focus on developing more efficient, sustainable, and scalable methods.

Catalytic Strategies for Fluorinated Aniline Synthesis

Modern cross-coupling reactions have provided new avenues for the synthesis of aromatic amines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. While not a direct route to this compound from a pre-formed difluoromethoxy precursor, it is a powerful tool for the synthesis of a wide range of functionalized anilines.

The Ullmann condensation is another important copper-catalyzed reaction for the formation of C-N bonds. wikipedia.org Traditionally, this reaction required harsh conditions, but modern ligand-accelerated protocols have made it a more versatile and milder method for the N-arylation of amines. organic-chemistry.org For example, the Chan-Evans-Lam (CEL) reaction, a copper-catalyzed N-arylation using arylboronic acids, offers a complementary approach to the Buchwald-Hartwig amination. beilstein-journals.org These methods are particularly useful for the synthesis of more complex aniline derivatives.

Sustainable and Scalable Process Development

A key goal in modern chemical synthesis is the development of sustainable and scalable processes. This includes the use of one-pot reactions, which can reduce waste and improve efficiency by minimizing workup and purification steps between reactions. For example, a one-pot synthesis of 2-methyl-4-methoxyaniline from o-nitrotoluene has been reported using a Pt/C and acidic ionic liquid catalyst system, combining hydrogenation and Bamberger rearrangement in a single step.

The development of magnetically separable catalysts is another area of active research aimed at improving the sustainability of chemical processes. For instance, manganese ferrite-supported palladium catalysts have been shown to be highly active and easily recoverable in the hydrogenation of nitrobenzene. nih.gov Such catalysts can be reused multiple times without significant loss of activity, reducing both cost and waste. nih.gov

Preparation of Functionalized Derivatives of this compound

The aniline group in this compound is a versatile functional handle that allows for the synthesis of a wide array of derivatives.

Standard N-alkylation and N-acylation reactions can be readily performed on the amino group to introduce various substituents. For example, N-alkylation can be achieved by reacting the aniline with alkyl halides or through reductive amination with aldehydes or ketones. N-acylation is typically carried out using acyl chlorides or anhydrides in the presence of a base.

Furthermore, the amino group can direct electrophilic aromatic substitution reactions on the benzene ring, although the substitution pattern will be influenced by the existing methyl and difluoromethoxy groups.

The Ullmann condensation and Buchwald-Hartwig amination reactions can also be employed to synthesize N-aryl derivatives of this compound, providing access to more complex diarylamine structures. For instance, the coupling of an aniline with an aryl halide is a classic example of the Goldberg reaction, a variant of the Ullmann condensation. wikipedia.org

Microwave-assisted N-arylation has emerged as a rapid and efficient method for generating libraries of anilino-derivatives, which can be particularly useful in drug discovery programs. nih.gov

Regioselective Functionalization Studies

Regioselectivity is a critical consideration when introducing additional functional groups to the this compound scaffold. The outcome of substitution reactions is governed by the electronic properties of the existing substituents: the strongly activating, ortho-para-directing amino group and the deactivating, meta-directing difluoromethoxy group.

In electrophilic aromatic substitution, the positions ortho to the powerful activating amino group (positions 3 and 5) are the most nucleophilic and thus the most likely sites for attack by electrophiles. However, the steric hindrance from the adjacent methyl group at position 2 may disfavor substitution at position 3, potentially leading to preferential functionalization at position 5.

To achieve alternative regioselectivities, a common strategy involves modulating the directing effect of the amino group by converting it into an amide (e.g., an acetamide). This transformation reduces the activating nature of the group and increases its steric bulk, which can be used to direct incoming electrophiles to other positions.

In the context of nucleophilic aromatic substitution (SNAr), which is relevant for highly fluorinated aromatics, the regioselectivity is dictated by the ability of electron-withdrawing groups to stabilize the negative charge of the Meisenheimer intermediate. While this compound itself is not activated for SNAr, related polyfluoroaromatic compounds offer valuable insights. For instance, in the functionalization of tetrafluorinated dyes, nucleophilic attack occurs preferentially at positions para to other activating groups. beilstein-journals.org Studies on the synthesis of 4,5-dialkoxy-2-nitroanilines show that the position of substitution is highly dependent on the existing alkoxy groups and reaction conditions, demonstrating that subtle electronic and steric factors can be exploited to achieve high regioselectivity. uj.edu.plresearchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, have also proven useful in predicting regioselectivity. For example, in 2,4-dichloroquinazolines, the carbon at the 4-position is calculated to be more susceptible to nucleophilic attack, which aligns with experimental observations. mdpi.com Similar theoretical approaches could be applied to predict the most reactive sites on derivatives of this compound.

Introduction of Diverse Chemical Scaffolds

The primary amine of this compound is a versatile synthetic handle for introducing a wide array of chemical scaffolds, significantly expanding the molecular complexity and potential applications of its derivatives.

A premier method for forming new carbon-nitrogen bonds and introducing new aryl or heteroaryl scaffolds is the Buchwald-Hartwig amination . wikipedia.orgrug.nl This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of substituted anilines by coupling an amine with an aryl halide or triflate. beilstein-journals.orgwikipedia.org In this context, this compound can act as the amine coupling partner with various (hetero)aryl halides, leading to a diverse library of diarylamines. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for the success of these couplings and has been the subject of extensive development. rug.nlrsc.org

The table below outlines typical components of a Buchwald-Hartwig catalytic system.

| Component | Examples | Purpose | Reference |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor | beilstein-journals.org |

| Ligand | X-Phos, RuPhos, BINAP, DPEPhos | Stabilizes Pd(0), facilitates oxidative addition/reductive elimination | beilstein-journals.orgnih.gov |

| Base | Cs₂CO₃, K₃PO₄, KOt-Bu | Deprotonates the amine, facilitates catalyst turnover | beilstein-journals.orgnih.gov |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and catalyst | beilstein-journals.orgnih.gov |

Beyond cross-coupling, the aniline functionality is a gateway to constructing heterocyclic systems. For example, substituted anilines are key precursors in the regioselective synthesis of phenazines. nih.gov This often involves an initial Buchwald-Hartwig coupling to form a diarylamine, followed by a reductive cyclization to yield the final heterocyclic scaffold. Such multi-step, one-pot procedures demonstrate how the aniline group can be used to build complex, fused ring systems that are prevalent in materials science and medicinal chemistry.

Applications of 4 Difluoromethoxy 2 Methylaniline in Targeted Molecular Synthesis

Utility as a Key Building Block in Medicinal Chemistry Research

The incorporation of fluorine and fluorine-containing motifs is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. 4-(Difluoromethoxy)-2-methylaniline serves as a critical structural component in the synthesis of advanced pharmaceutical intermediates, contributing to the development of novel therapeutic agents.

This compound is utilized as a key reactant for creating more complex molecules with potential therapeutic value. Its primary amine group allows for standard amide bond formations or nucleophilic substitution reactions, integrating its unique difluoromethoxyphenyl moiety into larger scaffolds. For instance, it can be reacted with other chemical entities, such as 3-nitrophthalic anhydride (B1165640) in acetic acid, to produce N-(4-difluoromethoxy-2-methylphenyl)-3-nitrophthalimide, demonstrating its role as a versatile building block in constructing diverse molecular frameworks. lookchem.com This reactivity is fundamental to its application in building intermediates for active pharmaceutical ingredients.

The most prominent recent application of this compound is in the development of antiviral drugs, specifically those targeting the SARS-CoV-2 virus.

This compound is a crucial precursor in the synthesis of Ensitrelvir (also known as S-217622), an oral, non-covalent inhibitor of the SARS-CoV-2 3C-like (3CL) protease, an enzyme essential for viral replication. acs.org The synthesis of Ensitrelvir and its analogues involves a multi-step process where the this compound core is introduced to form a key intermediate. acs.orgnewdrugapprovals.orgchemrobotics.in

In a documented synthetic route, an advanced triazinone intermediate is first alkylated with 5-(bromomethyl)-1,2,3-trifluorobenzene. acs.org The resulting product is then reacted directly with this compound. This reaction, typically conducted in a solvent like tert-butanol (B103910) at elevated temperatures (100 °C), involves the nucleophilic attack of the aniline (B41778) on the triazinone core, leading to the formation of compound 7 , a direct precursor to the final active molecule. acs.org This specific step highlights the compound's indispensable role in assembling the complex architecture of Ensitrelvir. acs.org

Table 1: Synthesis of Ensitrelvir Intermediate

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

|---|

The strategic inclusion of the 4-(difluoromethoxy)-2-methylbenzene group is critical to the efficacy of Ensitrelvir. Structure-based drug design and X-ray crystallography studies have elucidated the binding mode of the inhibitor with the SARS-CoV-2 3CL protease. acs.orgresearchgate.net

Role in the Synthesis of Antiviral Agents

Applications in Agrochemical Design and Synthesis

The utility of fluorinated anilines extends beyond pharmaceuticals into the agrochemical sector, where the development of novel, effective, and environmentally stable pesticides is a constant priority.

This compound and its close analogues are valuable starting materials for the synthesis of new agrochemical candidates. cymitquimica.com The related compound, 4-(difluoromethoxy)aniline (B1299965), is noted as an important intermediate in the production of pyrethroid insecticides. google.com Substituted anilines are foundational components for several classes of agrochemicals, including fungicides and insecticides like the anthranilic diamides. mdpi.commdpi.com The presence of the difluoromethoxy group can enhance the metabolic resistance of a potential pesticide to degradation in the environment or within the target pest, potentially leading to improved efficacy and duration of action. Researchers utilize this building block to systematically create new candidate molecules for screening against various agricultural pests and diseases.

Computational and Mechanistic Investigations of 4 Difluoromethoxy 2 Methylaniline and Its Derivatives

Theoretical Studies of Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. nih.gov For 4-(Difluoromethoxy)-2-methylaniline, DFT calculations, typically using a basis set such as 6-311G**, can be employed to determine its optimized geometry, electronic properties, and reactivity.

The electronic nature of the substituents on the aniline (B41778) ring significantly influences its chemical behavior. The methyl group at the ortho position is an electron-donating group, which tends to increase the electron density of the aromatic ring through a positive inductive effect. Conversely, the difluoromethoxy group at the para position is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This push-pull electronic configuration is expected to create a polarized molecule with distinct regions of high and low electron density.

Quantum chemical calculations can quantify these effects through various descriptors. The natural charge on the amino nitrogen atom, for instance, is a good indicator of its basicity and nucleophilicity. In substituted anilines, electron-donating groups generally increase the natural charge on the nitrogen, making it more basic, while electron-withdrawing groups have the opposite effect. The calculated dipole moment would also reflect this charge distribution across the molecule. jmaterenvironsci.com

Furthermore, Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, while the LUMO may have significant contributions from the difluoromethoxy-substituted aromatic ring.

A hypothetical table of calculated quantum chemical parameters for this compound is presented below, based on trends observed in similar substituted anilines.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and stability. nih.gov |

| Dipole Moment | 3.5 D | Indicates overall molecular polarity. jmaterenvironsci.com |

| Natural Charge on Amino Nitrogen | -0.85 e | Correlates with basicity and nucleophilicity. |

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization. DFT calculations can be used to predict vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. nih.govresearchgate.netresearchgate.net

The vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational method. nih.gov The predicted FT-IR and FT-Raman spectra for this compound would show characteristic peaks for the N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, C-N and C-O stretching, and the prominent C-F stretching vibrations of the difluoromethoxy group. researchgate.net

NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The predicted chemical shifts are influenced by the electronic environment of each nucleus. For this compound, the electron-donating methyl group would be expected to shield the ortho and para protons, shifting their signals upfield, while the electron-withdrawing difluoromethoxy group would deshield the adjacent protons, shifting their signals downfield.

A hypothetical table of predicted key spectroscopic data is shown below.

| Spectroscopic Data | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 6.5-7.0 | Aromatic Protons |

| ¹H NMR Chemical Shift (ppm) | 3.5-4.0 | -NH₂ Protons |

| ¹H NMR Chemical Shift (ppm) | 2.1 | -CH₃ Protons |

| ¹³C NMR Chemical Shift (ppm) | 115-150 | Aromatic Carbons |

| ¹³C NMR Chemical Shift (ppm) | 115 (t, JCF ≈ 258 Hz) | -OCHF₂ Carbon |

| FT-IR Frequency (cm⁻¹) | 3350-3500 | N-H Stretching |

| FT-IR Frequency (cm⁻¹) | 1000-1100 | C-F Stretching |

Mechanistic Analysis of Reactions Involving this compound

Understanding the reaction mechanisms of this compound is crucial for its application in chemical synthesis. Computational chemistry can be used to map out reaction pathways and identify key intermediates and transition states.

DFT calculations can be used to model the potential energy surface of a reaction, allowing for the determination of the structures and energies of reactants, products, intermediates, and transition states. This information is vital for understanding reaction kinetics and selectivity.

A key reaction for aniline derivatives is N-arylation, which is used to form C-N bonds. chemrxiv.orgnih.govresearchgate.net For the reaction of this compound with an aryl halide, computational studies can help to elucidate the mechanism, whether it proceeds through a concerted or a stepwise pathway. The activation energy for the reaction can be calculated, providing a measure of the reaction rate. researchgate.net The nature of the transition state, including the key bond-forming and bond-breaking events, can be analyzed in detail.

Another important class of reactions for anilines is oxidation. The electrochemical oxidation of aniline derivatives has been studied, and it is known that the reaction mechanism can be complex. orientjchem.org Computational modeling can help to unravel these complexities by identifying the initial one-electron oxidation product, a radical cation, and following its subsequent reaction pathways, which could involve dimerization or further oxidation.

Molecular Modeling and Docking Studies of Derivatives

The structural features of this compound make it an attractive starting point for the design of new bioactive molecules, particularly in the field of drug discovery.

Both ligand-based and structure-based drug design strategies can be employed to develop derivatives of this compound with specific biological activities. nih.govrsc.org

In ligand-based drug design , a pharmacophore model is developed based on a set of known active molecules. creative-biolabs.comnih.govfrontiersin.org This model defines the essential three-dimensional arrangement of chemical features required for biological activity. Derivatives of this compound can then be designed to fit this pharmacophore model. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the physicochemical properties of a series of derivatives with their biological activity, providing a predictive model for designing more potent compounds. nih.gov

In structure-based drug design , the three-dimensional structure of the biological target, such as an enzyme or receptor, is used to guide the design of inhibitors. mdpi.comdigitellinc.com Molecular docking is a key technique in this approach, where potential drug candidates are computationally placed into the binding site of the target to predict their binding orientation and affinity. ijcce.ac.irnih.govresearchgate.net

Aniline derivatives are known to be important scaffolds for kinase inhibitors, particularly for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). ijcce.ac.irnih.govmdpi.com Derivatives of this compound could be designed to bind to the ATP-binding site of these kinases. Docking studies would be used to optimize the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, to enhance binding affinity and selectivity. The difluoromethoxy group could potentially form favorable interactions with the protein, such as halogen bonds.

A hypothetical data table from a molecular docking study of a derivative of this compound into the EGFR kinase domain is presented below.

| Derivative | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| Derivative 1 | -9.5 | H-bond with Met793, Hydrophobic interactions with Leu718, Val726 |

| Derivative 2 | -8.8 | H-bond with Thr790, Halogen bond with Cys797 |

| Derivative 3 | -9.2 | H-bond with Met793, Pi-cation interaction with Lys745 |

Analysis of Binding Site Interactions (e.g., S1' pocket in SARS-CoV-2 3CL protease)

Following a comprehensive review of publicly available scientific literature and research databases, no specific studies were identified that computationally or mechanistically investigate the binding interactions of the chemical compound This compound or its direct derivatives with the S1' pocket of the SARS-CoV-2 3CL protease.

Extensive searches were conducted to locate research detailing the molecular docking, binding affinity, or structure-activity relationships of this particular compound in the context of SARS-CoV-2 main protease inhibition. These searches, however, did not yield any publications, datasets, or computational models specifically focused on this compound.

The SARS-CoV-2 3CL protease is a well-documented drug target, and numerous computational and experimental studies have been published on various classes of inhibitors that target its active site, including the S1' sub-pocket. nih.govnih.govfrontiersin.orgnih.gov This sub-pocket is recognized as a crucial region for achieving potent and selective inhibition of the enzyme. researchgate.netnih.gov Research has explored a wide range of chemical scaffolds and their interactions with key residues within the S1' pocket, such as Cys145 and His41, which form the catalytic dyad. nih.govmdpi.com

While the scientific community has actively pursued the discovery and design of novel SARS-CoV-2 3CL protease inhibitors, it appears that this compound has not been a specific subject of these published research efforts. Therefore, no data tables or detailed research findings regarding its binding site interactions can be provided at this time.

Advanced Analytical Techniques in Research on 4 Difluoromethoxy 2 Methylaniline

Spectroscopic Methods for Structural Characterization of Synthetic Intermediates

The synthesis of 4-(difluoromethoxy)-2-methylaniline typically involves a multi-step process, often starting from precursors such as 4-nitrophenol (B140041) or a related substituted nitrobenzene. A plausible synthetic route involves the difluoromethylation of a phenolic hydroxyl group, followed by the reduction of a nitro group to an amine. A key intermediate in such a pathway would be 1-(difluoromethoxy)-2-methyl-4-nitrobenzene. Spectroscopic methods are crucial for verifying the structure of these intermediates at each synthetic stage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are vital for confirming the identity and purity of synthetic intermediates.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a potential intermediate like 1-(difluoromethoxy)-2-methyl-4-nitrobenzene, specific signals would be expected. The aromatic protons would appear as distinct multiplets or doublets in the downfield region, typically between 7.0 and 8.5 ppm, with their coupling patterns revealing their substitution pattern on the benzene (B151609) ring. The methyl group protons would give rise to a singlet further upfield, likely in the range of 2.3-2.6 ppm. A key feature would be the signal for the difluoromethoxy group proton (-OCHF₂), which would appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For an intermediate such as 4-(difluoromethoxy)nitrobenzene, the carbon of the difluoromethoxy group would be identifiable as a triplet in the range of 115-120 ppm due to carbon-fluorine coupling. The aromatic carbons would resonate in the 110-150 ppm region, with their specific shifts influenced by the electron-withdrawing nitro group and the electron-donating difluoromethoxy and methyl groups.

| Compound Name |

| This compound |

| 1-(Difluoromethoxy)-2-methyl-4-nitrobenzene |

| 4-(Difluoromethoxy)nitrobenzene |

| 4-Nitrophenol |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC/MS)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC), it becomes a highly sensitive and selective method for analyzing complex mixtures, identifying impurities, and confirming the presence of desired synthetic intermediates.

In the context of synthesizing this compound, LC/MS would be employed to monitor the progress of the reaction. For instance, after the reduction of 1-(difluoromethoxy)-2-methyl-4-nitrobenzene, LC/MS analysis of the crude reaction mixture would show a peak corresponding to the molecular ion of the desired product, this compound, confirming the successful conversion. The mass spectrometer can be operated in various modes, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to suit the polarity and thermal stability of the analytes. Tandem mass spectrometry (MS/MS) can further be used to fragment the molecular ion, providing structural information that can help in the definitive identification of the compound and any byproducts.

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are essential for both the purification of synthetic intermediates and the final product, as well as for assessing the purity of the isolated compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, used for separating, identifying, and quantifying components in a mixture. In the context of this compound research, reversed-phase HPLC is a commonly employed method.

A typical HPLC method for the analysis of substituted anilines would utilize a C18 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The composition of the mobile phase can be run in an isocratic mode (constant composition) or a gradient mode (varying composition) to achieve optimal separation of the target compound from any starting materials, intermediates, or byproducts. For instance, a method for analyzing aniline (B41778) homologs might use a mobile phase of 60:40 methanol to water with UV detection at 254 nm. sigmaaldrich.com For mass spectrometry compatible methods, volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid are used instead of non-volatile ones like phosphoric acid. nih.gov The retention time of the compound under specific HPLC conditions serves as a key identifier, while the peak area provides quantitative information about its concentration. The development of a robust HPLC method is crucial for quality control, ensuring the purity of the final this compound meets the required specifications.

Below is an example of typical HPLC conditions that could be adapted for the analysis of this compound and its intermediates.

| Parameter | Value |

| Column | C18, 5 µm particle size, 150 x 4.6 mm |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Mass Spectrometry |

| Injection Volume | 10 µL |

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a fundamental and widely used preparative technique for purifying organic compounds from reaction mixtures. Its application is critical in the synthesis of this compound to isolate intermediates and the final product in high purity.

The principle of silica gel chromatography relies on the differential adsorption of compounds onto the polar silica gel stationary phase. A solvent system (eluent) of appropriate polarity is chosen to move the compounds down the column at different rates. Non-polar compounds interact less with the silica gel and elute faster, while more polar compounds are retained longer.

For the purification of a moderately polar compound like this compound or its nitro-intermediate, a solvent system typically consisting of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is used. The ratio of these solvents is optimized through preliminary analysis using thin-layer chromatography (TLC) to achieve good separation. For instance, a gradient elution starting with a low polarity solvent mixture and gradually increasing the polarity can be effective in separating compounds with a wide range of polarities. It is also a common practice to deactivate the silica gel with a small amount of a base like triethylamine (B128534) when purifying amines to prevent tailing and decomposition on the acidic silica surface.

Future Perspectives and Emerging Research Avenues for 4 Difluoromethoxy 2 Methylaniline Chemistry

Innovations in Fluorination Methodologies for Aniline (B41778) Scaffolds

The introduction of fluorine-containing groups, such as the difluoromethoxy (-OCF₂H) moiety, into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. ucd.ieacs.org Consequently, the development of novel and efficient fluorination techniques for aniline scaffolds is a highly active area of research, moving beyond traditional methods that often require harsh conditions.

Recent breakthroughs are focused on late-stage fluorination, where the fluorine group is introduced at a later step in a synthetic sequence. This approach is highly valuable for diversifying complex molecules. rsc.org One innovative strategy involves the N-difluoromethylation of aniline derivatives using ethyl bromodifluoroacetate as an inexpensive and stable source of difluorocarbene. rsc.org This method is noted for its operational simplicity, tolerating a wide range of functional groups and generally providing good to excellent yields. rsc.org

Photocatalysis has also emerged as a powerful tool. Visible-light-induced methods offer mild and selective ways to forge C-F bonds. nih.gov For instance, organophotocatalytic systems can achieve the difluoroalkylation of anilines under gentle conditions. acs.org Some processes even leverage the formation of an electron donor-acceptor (EDA) complex between the aniline and a fluorinating agent, like ethyl difluoroiodoacetate, to initiate the reaction with light, avoiding the need for a transition metal or an external photocatalyst. acs.org

Furthermore, reagents like Selectfluor®, while traditionally used as electrophilic fluorinating agents, are being explored in radical-based C-H fluorination pathways, offering alternative selectivities. researchgate.net These advanced methods represent a significant leap forward, enabling more efficient, greener, and versatile synthesis of fluorinated anilines like 4-(Difluoromethoxy)-2-methylaniline. cas.cn

Table 1: Comparison of Modern Fluorination Methodologies for Anilines

| Methodology | Reagent/System Example | Key Advantages | Relevant Findings |

| Carbene-based N-Difluoromethylation | Ethyl bromodifluoroacetate | Inexpensive, stable, operationally simple | Effective for N-difluoromethylation of various aniline derivatives with good yields. rsc.org |

| Visible-Light Photocatalysis | Eosin Y with ethyl difluoroiodoacetate | Mild conditions, high selectivity, transition-metal-free options | Enables difluoroalkylation via oxidative quenching or EDA complex formation. acs.orgnih.gov |

| Radical C-H Fluorination | Selectfluor® | Can functionalize unactivated C-H bonds | TEDA²⁺ radical cation generated from Selectfluor® can act as a potent hydrogen atom transfer agent. researchgate.net |

| Transition-Metal Catalysis | Palladium-catalyzed C-H fluorination | High regioselectivity, functional group tolerance | Allows for direct, late-stage fluorination of complex aryl scaffolds. cas.cn |

Expansion of Biological and Material Science Applications

The unique electronic properties of the difluoromethoxy group make this compound and its derivatives highly attractive for applications in both life sciences and material sciences.

In medicinal chemistry, the -OCF₂H group is considered a "privileged" structural motif. mdpi.com It can act as a bioisostere for other groups, like a hydroxyl or thiol, while enhancing metabolic stability and tuning lipophilicity. ucd.ieacs.org This is exemplified by the blockbuster drug pantoprazole, a proton-pump inhibitor that features a difluoromethoxy group essential to its pharmacological profile. wikipedia.org Future research will likely focus on incorporating the this compound scaffold into new drug candidates for a range of diseases. The difluoromethyl group, unlike the more common trifluoromethyl group, can act as a hydrogen bond donor, which can lead to improved binding selectivity with biological targets. mdpi.com Studies on the biodehalogenation of fluorinated anilines show that they form reactive quinoneimine metabolites, a process that is dependent on the substitution pattern and is considered a bioactivation pathway. nih.gov

In material science, fluorinated compounds are known for their enhanced thermal stability, chemical resistance, and unique optical properties. youtube.com Aniline-based polymers, such as polyaniline, are well-known for their conductive properties. Incorporating the difluoromethoxy group into such polymer backbones could lead to new materials with tailored electronic characteristics, improved processability, and greater durability for use in advanced electronics, coatings, and sensors. Research into organic single crystals, such as substituted anilines, for nonlinear optical (NLO) applications is an active field, and the introduction of fluorine can modulate these properties. slideshare.net The future will see the synthesis and characterization of novel polymers and functional materials derived from this compound to exploit these enhanced features.

Development of Advanced Catalytic Systems for Derivatization

The derivatization of the this compound core is crucial for exploring its full potential. Advanced catalytic systems are enabling chemists to selectively functionalize the aniline ring with unprecedented precision, avoiding the need for cumbersome protecting groups. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in this area. researchgate.netcapes.gov.br Recent developments have focused on creating highly active and selective catalyst systems. For example, the use of specialized phosphine (B1218219) ligands like KPhos allows for the efficient amination of aryl halides with aqueous ammonia, suppressing common side reactions. nih.gov This enables the synthesis of primary arylamines with high selectivity. nih.gov

Direct C-H functionalization has emerged as a particularly powerful strategy. researchgate.net These methods allow for the conversion of C-H bonds on the aniline's aromatic ring directly into new C-C or C-heteroatom bonds. researchgate.net For instance, palladium catalysis with a cooperating ligand like [2,2′-bipyridin]-6(1H)-one has been shown to achieve the direct ortho-arylation of unprotected anilines, a reaction that was previously challenging due to competing N-arylation. acs.orgnih.gov Other systems using different metals or conditions can target other positions; for example, palladium catalysis with a nitrile-based template can achieve meta-C-H olefination. rsc.org Photocatalytic systems are also being developed for regioselective C-H functionalization, such as the para-selective C-C coupling of anilines with diazomalonates using an iridium photocatalyst. acs.org

These advanced catalytic tools provide a modular approach to creating a library of derivatives from this compound, each with potentially unique biological or material properties.

Table 2: Regioselective C-H Functionalization of Aniline Scaffolds

| Position | Catalytic System Example | Type of Functionalization | Key Feature |

| Ortho | Pd catalyst with [2,2′-bipyridin]-6(1H)-one ligand | Arylation | Functions on unprotected anilines, high chemoselectivity over N-arylation. acs.orgnih.gov |

| Meta | Pd catalyst with nitrile template (microwave-assisted) | Olefination | Utilizes a removable directing group to achieve remote functionalization. rsc.org |

| Para | Ir(III) photocatalyst with diazomalonates | Alkylation | Visible-light-induced radical-radical cross-coupling. acs.org |

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

One major application is in reaction optimization. ML models can predict the optimal conditions (catalyst, solvent, temperature) for synthesizing or derivatizing this compound, reducing the need for extensive and costly trial-and-error experimentation. beilstein-journals.orgdigitellinc.com These algorithms can identify complex patterns in high-throughput screening data to suggest novel and more efficient synthetic routes. beilstein-journals.org

Furthermore, AI is becoming indispensable for catalyst design. By learning from existing data, ML can predict the performance of potential new catalysts for specific transformations, such as the regioselective functionalization of the aniline ring. numberanalytics.commpg.de This data-driven approach streamlines the discovery of next-generation catalysts with enhanced activity and selectivity. slideshare.net

Q & A

Q. What are the common synthetic routes for 4-(difluoromethoxy)-2-methylaniline, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves nucleophilic substitution or catalytic fluorination. For example, substituting a hydroxyl or nitro group on the aromatic ring with difluoromethoxy via reactions like the Balz-Schiemann process (using NaNO₂/HF) or employing Cu-catalyzed fluorination . Reaction conditions (temperature, solvent polarity, and catalyst loading) critically impact yield. For instance, excess HF may lead to side reactions, while elevated temperatures (>100°C) can degrade the difluoromethoxy group. Purity is often assessed via HPLC or GC-MS, with column chromatography used for isolation .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure of this compound?

- ¹H/¹³C NMR : The difluoromethoxy group (-OCF₂H) shows a triplet splitting pattern (~δ 6.5–7.0 ppm for aromatic protons adjacent to the substituent). The methyl group (-CH₃) at position 2 appears as a singlet (~δ 2.3 ppm).

- IR : Strong absorption bands at 1250–1100 cm⁻¹ (C-F stretching) and 3400 cm⁻¹ (N-H stretch of the aniline group).

- MS : Molecular ion peak at m/z ~173 (C₈H₉F₂NO), with fragmentation patterns indicating loss of -OCF₂H (Δ m/z = 67) .

Q. What are the primary applications of this compound in pharmaceutical research?

This compound serves as a key intermediate in synthesizing proton-pump inhibitors (e.g., Pantoprazole) and antiviral agents. Its difluoromethoxy group enhances metabolic stability and bioavailability compared to methoxy analogs . Researchers often functionalize the aniline group via Buchwald-Hartwig amination or Suzuki coupling to generate derivatives for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound and its derivatives?

Discrepancies in toxicity (e.g., genotoxicity vs. non-mutagenic behavior) may arise from impurities, metabolic pathways, or assay sensitivity. To address this:

- Analytical Rigor : Use high-purity samples (≥99%, confirmed via LC-MS) and standardized assays (e.g., Ames test, Comet assay).

- Metabolite Profiling : Employ LC-MS/MS to identify reactive metabolites (e.g., N-hydroxylated or nitroso derivatives) that form DNA adducts, as seen in studies of 2-methylaniline analogs .

- Cross-Validation : Compare results across multiple models (in vitro hepatocytes, in vivo rodent studies) to account for species-specific metabolism .

Q. What experimental strategies optimize the regioselectivity of electrophilic substitution reactions on this compound?

The electron-withdrawing difluoromethoxy group (-OCF₂H) directs electrophiles (e.g., nitration, halogenation) to the para position relative to the aniline group. To enhance regioselectivity:

- Solvent Effects : Polar aprotic solvents (DMSO, DMF) stabilize transition states, favoring para substitution.

- Catalysis : Use Lewis acids (FeCl₃) to activate electrophiles and reduce ortho/para competition.

- Protection/Deprotection : Temporarily protect the aniline group (e.g., acetylation) to block meta substitution .

Q. How can crystallographic data inform the design of this compound derivatives with improved bioactivity?

Single-crystal X-ray diffraction reveals bond angles, conformations, and intermolecular interactions (e.g., hydrogen bonding, π-stacking). For example:

- Conformational Analysis : The trans conformation of the -OCF₂H group minimizes steric hindrance, enhancing binding to target enzymes (e.g., H⁺/K⁺-ATPase in Pantoprazole derivatives) .

- Hydrogen Bonding : Weak C–H⋯O interactions (observed in analogs like 4-methoxy-2-methylaniline) can guide modifications to improve solubility or receptor affinity .

Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound batches?

- HPLC-MS/MS : Detects sub-ppm levels of nitroso impurities (potential carcinogens) via multiple reaction monitoring (MRM).

- Headspace GC-MS : Identifies volatile byproducts (e.g., residual solvents or fluorinated hydrocarbons).

- ICP-OES : Monitors heavy metal catalysts (e.g., Pd, Cu) down to µg/g levels .

Q. How do computational methods (DFT, MD simulations) enhance the study of this compound’s reactivity?

- DFT Calculations : Predict reaction pathways (e.g., activation energy for fluorination) and electronic effects (FMO analysis shows LUMO localization on the aniline ring, favoring nucleophilic attack) .

- MD Simulations : Model solvation effects and protein-ligand interactions to prioritize derivatives for synthesis .

Methodological Notes

- Synthesis Optimization : Pilot-scale reactions should prioritize safety due to HF usage; consider microfluidic reactors for hazardous steps .

- Data Contradictions : Cross-reference spectral data with databases like SciFinder to validate assignments, especially for fluorine splitting patterns .

- Ethical Considerations : Toxicity studies require adherence to OECD guidelines (e.g., GLP compliance for in vivo assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.